molecular formula C15H10I4O5 B585438 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 CAS No. 1346603-58-4

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6

Cat. No.: B585438
CAS No.: 1346603-58-4
M. Wt: 783.812
InChI Key: JEAVLSCJUQYFHT-WIZSHPFNSA-N
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Description

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 is a carbon-13 (13C) isotopically labeled derivative of 3,5,3',5'-Tetraiodo Thyrolactic Acid. This compound belongs to the class of iodinated thyroid hormone analogs, which are structurally related to endogenous thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). The compound features a lactic acid side chain (C15H10I4O5) instead of the alanine side chain found in T4, with four iodine atoms positioned at the 3,5,3',5' sites of the thyronine backbone . The 13C6 labeling replaces six carbon atoms with stable 13C isotopes, enhancing its utility in mass spectrometry-based assays for precise quantification in biological matrices .

Properties

CAS No.

1346603-58-4

Molecular Formula

C15H10I4O5

Molecular Weight

783.812

IUPAC Name

2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)/i4+1,5+1,7+1,8+1,9+1,13+1

InChI Key

JEAVLSCJUQYFHT-WIZSHPFNSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O

Synonyms

α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzenepropanoic Acid-13C6;  3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid-13C6; 

Origin of Product

United States

Preparation Methods

Starting Material: 13C6-Bromo-Benzene

The synthesis begins with 13C6-bromo-benzene , which introduces the carbon-13 label into the aromatic rings. This precursor is converted to 13C6-anisole via nucleophilic substitution with sodium methoxide and copper(I) bromide in dimethylformamide (DMF) under Dean-Stark conditions (91% yield). Subsequent bromination using Selectfluor and sodium bromide yields 4-bromo-13C6-anisole (98% yield).

Boronic Acid Formation

The brominated intermediate undergoes lithium-halogen exchange with n-butyllithium, followed by treatment with triisopropyl borate to form the boronic acid derivative. This step is optimized by quenching with Glauber’s salt (Na₂SO₄·10H₂O) to prevent over-borylation, achieving quantitative conversion.

Chan-Lam Coupling

The boronic acid is coupled with methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate via a Chan-Lam reaction using copper(II) acetate, pyridine, and molecular sieves in dichloromethane (DCM). This forms the diphenyl ether intermediate with 57% yield.

Iodination Strategies

Iodination is critical to introducing the four iodine atoms at the 3,5,3',5' positions. Traditional methods using iodine monochloride (ICl) or N-iodosuccinimide (NIS) often lead to over-iodination or decomposition. The optimized protocol involves:

Stepwise Iodination

  • Initial Iodination : The diphenyl ether intermediate is treated with iodine (I₂) in methanol under ammonia at 0°C. This selectively iodinates the phenolic rings without degrading the thyrolactic acid backbone.

  • Final Halogenation : Excess iodine is quenched with sodium metabisulfite (Na₂S₂O₅), yielding a 2:1 mixture of TA3-13C6 (3,3',5-triiodo) and TA4-13C6 (3,3',5,5'-tetraiodo).

Table 1: Iodination Yield Optimization

ConditionTemperatureTimeTA3-13C6 YieldTA4-13C6 Yield
I₂ in NH₃/MeOH0°C1 h10%30%
NIS in DCM25°C4 h<5%<10%
ICl in AcOH40°C2 h15%20%

Protective Group Strategies

Protective groups are essential to prevent unwanted side reactions during iodination and coupling.

Methoxy and Methyl Ester Protection

  • Methoxy groups are introduced using boron tribromide (BBr₃) in DCM at -78°C (79% yield).

  • Methyl esters are hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 0°C (82% yield).

N-Boc Deprotection

The tert-butoxycarbonyl (N-Boc) group is removed using hydrochloric acid (HCl) in boiling acetic acid, ensuring minimal degradation of the iodinated product.

Purification and Isolation

Preparative HPLC

The TA3-13C6/TA4-13C6 mixture is resolved using reverse-phase HPLC with a C18 column and acetonitrile/water gradient. TA4-13C6 elutes at ~85% acetonitrile, achieving >98% purity.

Table 2: HPLC Conditions for TA4-13C6 Purification

ParameterValue
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile/0.1% HCOOH
Gradient50–90% over 25 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Lyophilization

The purified fractions are lyophilized to obtain TA4-13C6 as a stable HCl salt, confirmed by NMR and high-resolution mass spectrometry (HRMS).

Optimization of Reaction Conditions

Temperature Control

  • Chan-Lam Coupling : Conducted at 25°C to balance reaction rate and byproduct formation.

  • Iodination : Maintained at 0°C to prevent radical iodination and ensure regioselectivity.

Solvent Selection

  • DCM : Preferred for Chan-Lam coupling due to its inertness and compatibility with copper catalysts.

  • Methanol : Used for iodination to solubilize iodine and ammonia while minimizing ester hydrolysis.

Comparative Analysis of Synthetic Methods

Table 3: Traditional vs. Chan-Lam-Based Synthesis

ParameterTraditional MethodChan-Lam Method
Starting Material13C9-15N-L-Tyrosine13C6-Bromo-Benzene
Key StepUllmann CouplingChan-Lam Coupling
Iodination Yield20–40%30–40%
Purity85–90%>98%
ScalabilityLimited by Pd CatalystsAmenable to Industrial Scale

The Chan-Lam method eliminates the need for palladium catalysts, reducing costs and avoiding heavy metal contamination.

Challenges and Solutions

Intermediate Degradation

Early attempts at one-pot deprotection using hydroiodic acid (HI) in acetic acid led to decomposition. Stepwise deprotection with BBr₃ (for methoxy groups) followed by LiOH (for esters) improved yields from 50% to 87%.

Isotopic Dilution

To prevent dilution of the 13C label, anhydrous solvents and inert atmospheres are maintained throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can remove iodine atoms or alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a tool to investigate thyroid hormone pathways.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 involves its interaction with thyroid hormone receptors and other molecular targets. The compound can modulate the activity of these receptors, influencing various cellular pathways and physiological processes. Its effects are mediated through both genomic and non-genomic mechanisms, involving changes in gene expression and direct interactions with cellular proteins.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C15H10I4O5 (unlabeled form) with 13C6 substitution .
  • Molecular Weight : ~777.85 g/mol (unlabeled); isotopic labeling increases mass slightly depending on substitution .
  • Applications : Primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for studying thyroid hormone metabolism, pharmacokinetics, and environmental endocrine disruptor screening .

Structural and Functional Comparison with Similar Compounds

Thyroid Hormones (T3 and T4)

  • Thyroxine (T4): 3,5,3',5'-Tetraiodo-L-thyronine (C15H11I4NO4). Role: Prohormone secreted by the thyroid gland; converted to active T3 via deiodinases . Binding Affinity: Lower affinity for thyroid hormone receptors (TRs) compared to T3 .
  • Triiodothyronine (T3): 3,5,3'-Triiodo-L-thyronine (C15H12I3NO4). Role: Active hormone regulating metabolic rate, cardiac function, and CNS development . Binding Affinity: 10-fold higher TR binding affinity than T4 due to reduced steric hindrance from fewer iodine atoms .

Key Differences from Thyrolactic Acid-13C6 :

  • Thyrolactic Acid lacks the amino group present in T3/T4, replacing it with a lactic acid moiety. This modification reduces its hormonal activity but increases stability in analytical workflows .
  • The 13C6 labeling enables differentiation from endogenous analogs in mass spectrometry, unlike unlabeled T3/T4 .

Acetic Acid Derivatives: Triac and Tetrac

  • 3,3',5-Triiodothyroacetic Acid (Triac) :
    • Structure : T3 analog with an acetic acid side chain.
    • Activity : Weak TR agonist (1/10th the potency of T3) due to altered side-chain interactions .
  • 3,5,3',5'-Tetraiodothyroacetic Acid (Tetrac): Structure: T4 analog with an acetic acid side chain. Activity: Binds to integrin αvβ3 receptors rather than TRs, mediating nongenomic thyroid hormone effects .

Comparison with Thyrolactic Acid-13C6 :

Other Iodinated Analogs

  • Reverse T3 (rT3): 3,3',5'-Triiodo-L-thyronine. Role: Inactive metabolite of T4; serves as a biomarker in non-thyroidal illness syndrome .

Key Distinctions :

  • Thyrolactic Acid-13C6’s tetraiodination pattern mirrors T4, whereas rT3 and 3,5-T2 have fewer iodine atoms, reducing receptor binding potency .

Use in Mass Spectrometry

Thyrolactic Acid-13C6 is employed as an internal standard in LC-MS assays to quantify thyroid hormones and their metabolites in serum, tissues, and environmental samples. Its isotopic labeling minimizes matrix effects and improves assay precision (e.g., %CV <5% in triplicate analyses) .

Metabolic and Pharmacokinetic Studies

The compound aids in tracing the metabolism of iodinated thyronines, particularly in studies investigating deiodination, conjugation, and excretion pathways .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Iodine Positions Key Functional Groups Primary Application
Thyrolactic Acid-13C6 C15H10I4O5 (13C6) ~777.85 3,5,3',5' Lactic acid side chain LC-MS internal standard
T4 C15H11I4NO4 776.87 3,5,3',5' Alanine side chain Prohormone
T3 C15H12I3NO4 650.97 3,5,3' Alanine side chain Active hormone
Tetrac C15H10I4O4 798.76 3,5,3',5' Acetic acid side chain Integrin receptor ligand
Triac C15H11I3O4 634.87 3,5,3' Acetic acid side chain Weak TR agonist

Table 2: Receptor Binding and Activity

Compound TR Binding Affinity (Relative to T3) Key Biological Role
T3 1.0 (Reference) Transcriptional regulation, metabolism
T4 0.1 Prohormone, peripheral conversion
Thyrolactic Acid-13C6 Not characterized Analytical tracer
Tetrac Negligible Nongenomic signaling via integrins
Triac 0.1 Partial TR activation

Research Findings and Implications

  • Stability : Thyrolactic Acid-13C6’s lactic acid side chain enhances resistance to enzymatic degradation compared to T4, making it suitable for long-term storage in biological samples .
  • Clinical Relevance : While Thyrolactic Acid itself lacks therapeutic use, its 13C6-labeled form is critical for advancing precision medicine in thyroid disorders .

Biological Activity

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 (TLA-13C6) is a synthetic analogue of thyroid hormones, primarily interacting with thyroid hormone receptors (TRs) to modulate various metabolic processes. This article explores the biological activity of TLA-13C6, focusing on its mechanisms of action, biochemical pathways, and pharmacokinetics.

Target of Action
The primary target of TLA-13C6 is the thyroid hormone receptor (TR), which mediates the effects of thyroid hormones on gene expression and metabolic regulation. By binding to TRs, TLA-13C6 influences cellular responses to thyroid hormones, affecting various physiological functions such as metabolism and energy expenditure.

Mode of Action
TLA-13C6 operates through a genomic mechanism similar to other thyroid hormones. It modulates gene expression related to carbohydrate and lipid metabolism, influencing both catabolic and anabolic pathways in cells.

Biochemical Pathways

TLA-13C6 plays a significant role in several biochemical pathways:

  • Carbohydrate Metabolism : Enhances glucose uptake and utilization.
  • Lipid Metabolism : Stimulates lipolysis and de novo fatty acid synthesis, thereby influencing overall lipid homeostasis.
  • Energy Expenditure : Increases basal metabolic rate by enhancing mitochondrial biogenesis and function.

Pharmacokinetics

TLA-13C6 is characterized by specific pharmacokinetic properties:

  • Absorption and Distribution : The compound is absorbed effectively in biological systems and distributed through specific transporters that facilitate its localization in target tissues.
  • Metabolism : It undergoes metabolic transformations involving deiodinases, which are crucial for the activation and inactivation of thyroid hormones.
  • Excretion : The compound is primarily excreted through renal pathways after undergoing conjugation processes.

Cellular Effects

TLA-13C6 influences various cellular processes:

  • Gene Expression Modulation : It alters the expression of genes involved in lipid metabolism and energy production.
  • Cell Signaling Pathways : Affects signaling pathways related to TRs, leading to changes in cellular responses to metabolic demands.

Temporal Effects in Laboratory Settings

In laboratory studies, TLA-13C6 exhibits temporal stability with sustained biological effects over time. However, its activity may diminish with prolonged exposure due to degradation. Long-term studies indicate significant impacts on cellular functions in both in vitro and in vivo models.

Dosage Effects in Animal Models

Research indicates that the effects of TLA-13C6 vary with dosage:

  • Low Doses : Effective modulation of thyroid hormone activity without adverse effects.
  • High Doses : Potential for toxicity including disruptions in thyroid hormone balance and metabolic disturbances.

Metabolic Pathways

TLA-13C6 interacts with several key enzymes involved in thyroid hormone metabolism:

EnzymeRole
DeiodinasesActivate/inactivate thyroid hormones
Lipogenic EnzymesFacilitate fatty acid synthesis
Glucose TransportersEnhance glucose uptake

This interaction is crucial for maintaining metabolic homeostasis and regulating energy balance within cells.

Case Studies

  • Study on Lipid Metabolism : In a study involving rat models, TLA-13C6 administration resulted in a significant increase in lipid mobilization and a decrease in adipose tissue accumulation compared to control groups. This suggests its potential as a therapeutic agent for obesity management.
  • Impact on Energy Expenditure : Another study demonstrated that TLA-13C6 treatment led to increased oxygen consumption rates in mice, indicating enhanced energy expenditure linked to its action on TRs.

Q & A

Basic Question: What are the validated synthetic routes and characterization methods for 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6?

Methodological Answer:
The synthesis involves iodination of thyrolactic acid precursors with 13C6-labeled reagents, followed by purification via column chromatography. Key characterization includes:

  • 1H NMR (DMSO-d6, 400 MHz): Peaks at δ 12.22 (bs, 1H), 9.13 (s, 1H), and 6.69–6.52 (dm, JHC=156 Hz, aromatic protons), confirming iodination and isotopic labeling .
  • Mass Spectrometry : LC-MS with 13C6 internal standards (e.g., 13C6-T4) validates isotopic purity and structural integrity .
  • Purity Assessment : Solid-phase extraction (SPE) using Bond-Elut Certify cartridges removes matrix interference, ensuring >95% purity .

Basic Question: How can researchers ensure accurate quantification of this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use 2 mL serum spiked with isotopically labeled internal standards (e.g., 13C6-T3/T4), followed by deproteinization with ice-cold acetonitrile/water/formic acid (79:20:1 v/v). Centrifugation at 14,000×g removes residual proteins .
  • SPE Cleanup : Post-evaporation, reconstitute samples in methanol/ammonium hydroxide (95:5) for SPE to eliminate lipid residues. Hexane washing further reduces matrix effects .
  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients. Quantify using multiple reaction monitoring (MRM) transitions specific to iodinated thyronines .

Advanced Question: What experimental design considerations are critical for studying thyroid hormone receptor interactions with this compound?

Methodological Answer:

  • Dose-Response Curves : Use in vitro assays (e.g., TRβ1 reporter gene assays) with 13C6-labeled analogs to distinguish endogenous vs. exogenous hormone activity. Include negative controls with non-iodinated thyrolactic acid .
  • Competitive Binding Studies : Co-incubate with unlabeled T3/T4 to assess binding affinity discrepancies. Note that isotopic labeling may alter kinetics due to mass differences .
  • Contradiction Resolution : If receptor activation data conflict with LC-MS results, validate via knockdown models (e.g., siRNA targeting TRβ1) to isolate ligand-specific effects .

Advanced Question: How can researchers address reproducibility challenges in studies involving this compound?

Methodological Answer:

  • Standardization Protocols : Follow ATA guidelines for rodent models:
    • Hormone Administration : Use osmotic pumps for stable delivery, avoiding bolus injections that cause pharmacokinetic variability .
    • Tissue Sampling : Collect serum/plasma at consistent circadian timepoints to mitigate diurnal hormone fluctuations .
  • Data Normalization : Express results as ratios to endogenous T4 (e.g., 13C6-T4/T4) to control for biological variability .
  • Inter-lab Validation : Share SPE and LC-MS protocols with collaborators to ensure cross-platform consistency .

Methodological Question: How should theoretical frameworks inform mechanistic studies of this compound?

Methodological Answer:

  • Link to Thyroid Hormone Economy : Anchor hypotheses to established models of deiodinase activity and TRα/TRβ signaling. For example, test whether 13C6-labeled analogs alter DIO2-mediated T4-to-T3 conversion .
  • Epistemological Alignment : Use Bruyne’s quadripolar model to balance theoretical (e.g., hormone-receptor dynamics), technical (e.g., SPE-LC-MS), and morphological (e.g., tissue distribution) poles .
  • Contradiction Analysis : If in vivo effects contradict in vitro data, apply Ockham’s razor to prioritize parsimonious explanations (e.g., matrix interference vs. novel metabolic pathways) .

Advanced Question: What strategies resolve contradictory data on the metabolic stability of this compound?

Methodological Answer:

  • Stability Profiling : Incubate 13C6-labeled analogs in human hepatocytes and serum at 37°C. Compare degradation rates to unlabeled analogs using MRM-based LC-MS .
  • Isotope Effect Analysis : Quantify 13C6 vs. 12C6 half-lives. If discrepancies exceed 5%, investigate enzyme-binding pocket interactions via molecular dynamics simulations .
  • Peer Review : Submit raw LC-MS spectra and kinetic curves to open-access repositories (e.g., Zenodo) for independent validation .

Methodological Question: How to integrate this compound into multi-omics studies of thyroid dysfunction?

Methodological Answer:

  • Transcriptomics : Pair LC-MS quantification with RNA-seq of TR target genes (e.g., THRB, DIO1) in thyroidectomized models .
  • Metabolomics : Use 13C6-labeled analogs as internal standards in untargeted metabolomics to correct for ion suppression .
  • Data Fusion : Apply multivariate analysis (e.g., PLS-DA) to correlate hormone levels with omics signatures, adjusting for false discovery rates using Benjamini-Hochberg correction .

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